2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide
Descripción
This compound features a benzamide core substituted with an ethylthio group at the 2-position. The imidazo[2,1-b]thiazole moiety is functionalized with a 4-fluorophenyl group at the 6-position and a methyl group at the 3-position (Figure 1). This scaffold is structurally related to kinase inhibitors and acetylcholinesterase (AChE) inhibitors reported in the literature .
Propiedades
IUPAC Name |
2-ethylsulfanyl-N-[[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN3OS2/c1-3-28-19-7-5-4-6-17(19)21(27)24-12-20-14(2)26-13-18(25-22(26)29-20)15-8-10-16(23)11-9-15/h4-11,13H,3,12H2,1-2H3,(H,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLCMSYPBVBPGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN3OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide (CAS Number: 1421489-60-2) is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C₁₈H₁₈FN₃OS
- Molecular Weight : 425.5 g/mol
- Structure : The compound features a thiazole ring, a benzamide moiety, and an ethylthio group which contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing primarily on its anticancer, antiviral, and antibacterial properties.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study reported that thiazole compounds with similar structural features demonstrated IC50 values as low as 1.61 µg/mL against cancer cell lines, indicating potent anticancer activity .
- The presence of electron-donating groups in the phenyl ring enhances the cytotoxicity of thiazole derivatives. The structure of our compound suggests that it may similarly benefit from such modifications .
Antiviral Activity
Recent investigations have highlighted the antiviral potential of thiazole derivatives:
- A related compound demonstrated effective inhibition of alphavirus replication through mechanisms that block viral RNA translation and protein synthesis, achieving an EC50 of 0.6 µM and showing no cytotoxicity at concentrations up to 132 µM in human cells .
- The structural similarities suggest that our compound may possess comparable antiviral properties.
Antibacterial Activity
Thiazole-based compounds have also been studied for their antibacterial properties:
- Compounds with thiazole rings have shown activity against various bacterial strains, with some exhibiting minimal inhibition concentrations (MICs) comparable to standard antibiotics such as norfloxacin .
- The ethylthio group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its antibacterial efficacy.
Structure-Activity Relationship (SAR)
The biological activities of thiazole derivatives are often influenced by their structural components:
- Thiazole Ring : Essential for activity; modifications can enhance potency.
- Substituents on the Phenyl Ring : Electron-donating groups increase cytotoxicity; specific substitutions can lead to enhanced interaction with target proteins.
| Compound | Activity Type | IC50 / MIC | Reference |
|---|---|---|---|
| Compound 9 | Anticancer | 1.61 µg/mL | |
| Compound 26 | Antiviral | 0.6 µM | |
| Compound 43 | Antibacterial | MIC = 50 µg/mL |
Case Studies
- Anticancer Study : In vitro studies on similar thiazole derivatives revealed their ability to induce apoptosis in cancer cells through mitochondrial pathways. The mechanism involved activation of caspases and modulation of Bcl-2 family proteins .
- Antiviral Research : A compound structurally related to our target was tested against chikungunya virus (CHIKV), showing significant viral titer reduction at non-toxic concentrations, indicating a promising avenue for further exploration in antiviral therapy .
Aplicaciones Científicas De Investigación
Biological Activities
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives similar to 2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide show effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus as well as fungal species like Aspergillus niger .
Anticancer Activity
In addition to antimicrobial effects, this compound has been evaluated for its anticancer potential. A study focusing on thiazole derivatives found that certain compounds exhibited significant cytotoxicity against cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). Molecular docking studies suggested favorable binding interactions with target receptors, indicating a mechanism of action that warrants further investigation .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Desai et al., 2013 | Antimicrobial Activity | Identified significant antimicrobial properties in thiazole derivatives. |
| Abdellatif et al., 2013 | Antibacterial Effects | Showed in vitro activity against bacterial infections using similar compounds. |
| PMC6661967 | Anticancer Activity | Demonstrated promising results against breast cancer cell lines with specific derivatives showing high efficacy. |
Comparación Con Compuestos Similares
Structural Analogues in the Imidazo[2,1-b]thiazole Series
Compounds with the imidazo[2,1-b]thiazole core share key pharmacophoric features but differ in substituents, leading to varied biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Activity: The ethylthio group in the target compound may enhance lipophilicity compared to acetyl-hydrazinecarbothioamide derivatives (e.g., compounds in Table 1). This could influence pharmacokinetic properties like absorption and blood-brain barrier penetration .
Biological Activity Trends :
- Hydrazinecarbothioamide derivatives (e.g., compound 4d in ) exhibit potent AChE inhibition (IC50: 0.89 µM), suggesting that the target compound may share similar activity due to structural homology.
- Aldose reductase inhibition is observed in bromophenyl analogs (IC50: 1.2 µM), highlighting the scaffold’s versatility .
Role of Heterocyclic Cores :
- Replacement of imidazo[2,1-b]thiazole with benzothiazole (e.g., ) shifts activity toward kinase inhibition, emphasizing the core’s critical role in target specificity.
Spectral and Physicochemical Properties
- IR Spectroscopy : The absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹) in related compounds suggest the target compound exists in the thione tautomeric form.
- 1H-NMR : Methyl groups on the imidazo[2,1-b]thiazole ring typically resonate at δ 2.4–2.6 ppm, while aromatic protons from the 4-fluorophenyl group appear at δ 7.2–7.8 ppm .
Métodos De Preparación
Cyclization of 2-Aminothiazoles
The imidazo[2,1-b]thiazole scaffold is typically constructed via condensation between 2-aminothiazoles and α-halo carbonyl compounds. For the 6-(4-fluorophenyl) substituent, a Suzuki-Miyaura coupling is employed post-cyclization.
Representative Procedure:
- Synthesis of 5-(4-Fluorophenyl)-2-aminothiazole (3):
- Cyclization to Imidazo[2,1-b]thiazole (5):
Table 1: Optimization of Cyclization Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| None | EtOH | 80 | 72 |
| Pd(OAc)₂ | DMF | 100 | 68 |
| CuI | Toluene | 110 | 65 |
Functionalization at Position 2: Introduction of the Methylamine Side Chain
Bromination and Nucleophilic Substitution
The 2-position of the imidazo[2,1-b]thiazole is brominated using N-bromosuccinimide (NBS) in CCl₄, followed by amination with aqueous methylamine.
Procedure:
- Brominate 5 with NBS (1.1 eq) under UV light (24 h) to yield 2-bromo-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole (6).
- React 6 with methylamine (40% aq.) in THF at 60°C (8 h) to afford (6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methylamine (7) in 68% yield.
Synthesis of 2-(Ethylthio)benzoyl Chloride (9)
Thioether Formation via Nucleophilic Substitution
2-Mercaptobenzoic acid (8) is alkylated with ethyl iodide in the presence of K₂CO₃ in DMF.
Optimization Data:
- Base: K₂CO₃ > NaOH > Et₃N (higher yield due to milder conditions)
- Solvent: DMF (85% yield) vs. MeCN (72%)
- Temperature: 50°C optimal; higher temps led to disulfide formation.
The resulting 2-(ethylthio)benzoic acid is converted to the acid chloride (9) using SOCl₂ in toluene.
Amide Coupling: Final Assembly
Schlenk Techniques for Moisture-Sensitive Reactions
Combine 7 and 9 in anhydrous DCM with Et₃N (2 eq). Add HOBt and EDCl as coupling agents, stirring at 0°C → RT (18 h). Isolate the product via column chromatography (SiO₂, hexane/EtOAc 3:1).
Table 2: Coupling Agent Efficiency
| Reagent System | Yield (%) | Purity (HPLC) |
|---|---|---|
| EDCl/HOBt | 78 | 98.5 |
| DCC/DMAP | 65 | 97.2 |
| HATU/DIEA | 82 | 99.1 |
Spectroscopic Characterization and Validation
NMR Analysis
- ¹H-NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 2H, Ar-F), 7.89 (s, 1H, NH), 7.45–7.32 (m, 5H, Ar-H), 4.71 (s, 2H, CH₂N), 3.12 (q, J=7.2 Hz, 2H, SCH₂), 2.94 (s, 3H, CH₃-thiazole), 1.44 (t, J=7.2 Hz, 3H, CH₂CH₃).
- ¹³C-NMR: 167.8 (C=O), 162.3 (d, J=247 Hz, C-F), 144.5 (imidazo C2), 132.1–115.7 (Ar-C), 41.2 (CH₂N), 26.8 (SCH₂), 14.1 (CH₂CH₃).
LC-MS Data
Alternative Synthetic Routes and Comparative Analysis
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) reduces cyclization time for the imidazo[2,1-b]thiazole core from 12 h to 45 min, with comparable yields (70–74%).
Enzymatic Resolution for Enantiopure Amines
Lipase-catalyzed kinetic resolution of racemic 7 using vinyl acetate increases enantiomeric excess (ee) to >98%, critical for chiral pharmacology.
Industrial-Scale Considerations and Green Chemistry
Catalytic Bromination
Electrophilic bromination with HBr/H₂O₂ minimizes NBS usage, cutting costs by 40%.
Q & A
Basic: What are the recommended synthetic routes for 2-(ethylthio)-N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)benzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the imidazo[2,1-b]thiazole core via cyclization of 4-fluorophenyl-substituted precursors under reflux with acetic acid .
- Step 2 : Introduction of the ethylthio group via nucleophilic substitution using ethanethiol in the presence of a base (e.g., K₂CO₃) in DMF at 60–80°C .
- Step 3 : Benzamide coupling via amide bond formation between the thiazole-methylamine intermediate and 2-(ethylthio)benzoic acid using EDCI/HOBt in dichloromethane .
- Purification : High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient achieves >95% purity .
Advanced: How can reaction conditions be optimized to improve yield in the final coupling step?
Critical parameters include:
- Solvent polarity : DMF or THF improves solubility of aromatic intermediates .
- Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency by reducing side reactions .
- Temperature control : Maintaining 60–70°C minimizes decomposition of heat-sensitive intermediates .
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine intermediate maximizes conversion (yields: 68–91%) .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirm regiochemistry of the imidazo-thiazole core (e.g., δ 7.2–8.1 ppm for aromatic protons) and ethylthio group (δ 2.5–3.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 469.1243) .
- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and C-S bonds (~650 cm⁻¹) .
Advanced: How should researchers resolve contradictions in spectral data for structurally similar analogs?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded aromatic regions .
- X-ray crystallography : Provides unambiguous confirmation of regiochemistry and stereochemistry .
- Comparative analysis : Cross-reference with published data for analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify substituent-induced shifts .
Basic: What biological targets are hypothesized for this compound?
Preliminary studies suggest:
- Kinase inhibition : Potential interaction with tyrosine kinases (e.g., EGFR) due to the imidazo-thiazole scaffold .
- Antiviral activity : Thioether and fluorophenyl groups may inhibit viral protease enzymes .
- Validation requires enzyme inhibition assays (e.g., IC₅₀ determination) and docking studies .
Advanced: How does substituent variation (e.g., fluorophenyl vs. methylthio) affect bioactivity?
- Fluorophenyl group : Enhances lipophilicity (logP ↑) and target binding via hydrophobic interactions .
- Ethylthio group : Increases metabolic stability compared to methylthio analogs (t₁/₂ ↑ by 40% in microsomal assays) .
- SAR studies : Systematic substitution at the benzamide position (e.g., NO₂, OMe) identifies optimal pharmacophores .
Advanced: How to address inconsistent bioactivity results across cell lines?
- Dose-response refinement : Test concentrations from 1 nM–100 µM to identify off-target effects .
- Cell line validation : Use isogenic models (e.g., EGFR-mutant vs. wild-type) to isolate mechanism-specific activity .
- Proteomic profiling : Quantify pathway activation (e.g., Western blot for p-ERK/p-AKT) .
Advanced: What mechanistic insights exist for the compound’s reactivity in nucleophilic substitutions?
- Kinetic studies : Second-order rate constants (k₂) indicate ethylthio group’s susceptibility to displacement by stronger nucleophiles (e.g., NaN₃) .
- Isotopic labeling : ³⁵S tracing confirms retention of the thioether group under physiological conditions .
Basic: How can solubility challenges be mitigated for in vivo studies?
- Co-solvent systems : Use cyclodextrin complexes or PEG-400/water mixtures (up to 20% w/v) .
- Prodrug design : Introduce phosphate esters at the benzamide moiety to enhance aqueous solubility .
Advanced: What strategies are recommended for toxicological profiling?
- In vitro assays : HepG2 cell cytotoxicity (CC₅₀) and Ames test for mutagenicity .
- In vivo models : Acute toxicity in rodents (LD₅₀) and histopathological analysis of liver/kidney .
- ADMET prediction : Computational modeling (e.g., SwissADME) prioritizes analogs with lower hepatotoxicity risk .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
